molecular formula C10H15BrN4O B13191201 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one

Cat. No.: B13191201
M. Wt: 287.16 g/mol
InChI Key: XVWRPDNDNHENAQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one involves several steps. One common method includes the reaction of a suitable pyrazine derivative with a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the bromination process . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their biological activities and chemical properties

Properties

Molecular Formula

C10H15BrN4O

Molecular Weight

287.16 g/mol

IUPAC Name

1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-3-methylbutan-1-one

InChI

InChI=1S/C10H15BrN4O/c1-7(2)5-9(16)14-3-4-15-8(6-14)12-10(11)13-15/h7H,3-6H2,1-2H3

InChI Key

XVWRPDNDNHENAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN2C(=NC(=N2)Br)C1

Origin of Product

United States

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